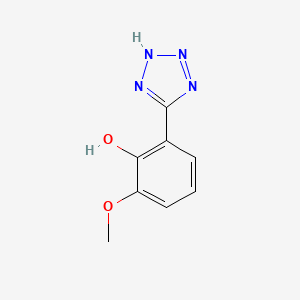![molecular formula C23H20ClN3OS B13379895 (5Z)-2-(4-chloro-2-methylanilino)-5-[(2-methyl-1-prop-2-enylindol-3-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13379895.png)
(5Z)-2-(4-chloro-2-methylanilino)-5-[(2-methyl-1-prop-2-enylindol-3-yl)methylidene]-1,3-thiazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-2-[(4-chloro-2-methylphenyl)imino]-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique combination of an indole ring, a thiazolidinone ring, and a substituted phenyl group, making it a subject of interest in medicinal chemistry.
Preparation Methods
The synthesis of 5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-2-[(4-chloro-2-methylphenyl)imino]-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Thiazolidinone Ring: The thiazolidinone ring can be formed by the reaction of a thiourea derivative with an α-haloketone.
Coupling Reaction: The final step involves the coupling of the indole derivative with the thiazolidinone derivative in the presence of a base to form the desired compound.
Chemical Reactions Analysis
5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-2-[(4-chloro-2-methylphenyl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Medicine: Due to its potential biological activities, it could be explored for therapeutic applications.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
indole derivatives generally exert their effects by interacting with specific molecular targets such as enzymes or receptors . The exact pathways involved would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar compounds to 5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-2-[(4-chloro-2-methylphenyl)imino]-1,3-thiazolidin-4-one include other indole derivatives and thiazolidinone derivatives. These compounds share structural similarities but may differ in their biological activities and applications . Some examples of similar compounds include:
Indole-3-carbaldehyde: Known for its use in the synthesis of various indole derivatives.
Thiazolidin-4-one derivatives: These compounds are studied for their potential antimicrobial and anticancer activities.
The uniqueness of 5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-2-[(4-chloro-2-methylphenyl)imino]-1,3-thiazolidin-4-one lies in its combined structural features, which may confer distinct biological activities.
Properties
Molecular Formula |
C23H20ClN3OS |
|---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
(5Z)-2-(4-chloro-2-methylphenyl)imino-5-[(2-methyl-1-prop-2-enylindol-3-yl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H20ClN3OS/c1-4-11-27-15(3)18(17-7-5-6-8-20(17)27)13-21-22(28)26-23(29-21)25-19-10-9-16(24)12-14(19)2/h4-10,12-13H,1,11H2,2-3H3,(H,25,26,28)/b21-13- |
InChI Key |
JQLVUHNHASXSBL-BKUYFWCQSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)N=C2NC(=O)/C(=C/C3=C(N(C4=CC=CC=C43)CC=C)C)/S2 |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N=C2NC(=O)C(=CC3=C(N(C4=CC=CC=C43)CC=C)C)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13379815.png)
![N-(4-iodo-2-propan-2-ylphenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B13379820.png)
![(5Z)-2-(3-chloro-2-methylanilino)-5-[[1-(2-ethyl-6-methylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B13379821.png)
![N'-{2-hydroxy-5-nitrobenzylidene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B13379823.png)
![ethyl (5Z)-5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4-oxo-2-[(phenylcarbonyl)amino]-4,5-dihydrothiophene-3-carboxylate](/img/structure/B13379835.png)
![1,1,1-Trifluoro-2,3,4-pentanetrione 3-[(2,5-dichlorophenyl)hydrazone]](/img/structure/B13379840.png)
![2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B13379843.png)
![6-[5-bromo-2-[[(Z)-(3-methyl-1-naphthalen-2-yl-5-oxopyrazol-4-ylidene)methyl]amino]phenyl]-3-prop-2-enylsulfanyl-2H-1,2,4-triazin-5-one](/img/structure/B13379871.png)
![ethyl 2-anilino-5-({1-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B13379876.png)
![methyl 2-(2,2-dimethylcarbohydrazonoyl)-6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B13379884.png)

![Ethyl 5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B13379911.png)
![Ethyl 5-[5-bromo-2-(2-propynyloxy)benzylidene]-2-[(2-chlorobenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B13379916.png)
![2-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-5-pentyl-1H-pyrimidin-4-one](/img/structure/B13379917.png)
